ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
説明
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate (CAS: 36818-07-2) is a heterocyclic compound featuring a quinoxaline backbone with a ketone group at position 3 and an ethyl ester moiety at position 2. Quinoxaline derivatives are widely studied due to their biological relevance, particularly in medicinal chemistry as kinase inhibitors and intermediates for agrochemicals . This compound is synthesized via condensation reactions involving diethyl oxomalonate and substituted phenylenediamines under acidic conditions, as demonstrated in its scalable synthesis (e.g., 54% yield for chlorinated derivatives) .
特性
IUPAC Name |
ethyl 3-oxo-4H-quinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFHRBUBUHJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289987 | |
| Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36818-07-2 | |
| Record name | 36818-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
One-Pot Oxidation-Condensation Protocol
A modified protocol derived from US4450271A employs diethyl tartrate as the glyoxylate precursor. Sodium periodate () oxidizes the tartrate in situ, generating ethyl glyoxylate, which subsequently reacts with o-phenylenediamine:
-
Oxidation : Diethyl tartrate (52.4 g, 0.25 mol) and sodium periodate (42.8 g, 0.2 mol) are stirred in water (500 mL) at 25°C for 1 hour.
-
pH Adjustment : The mixture is neutralized to pH 6–7 using 1 M NaOH.
-
Condensation : o-Phenylenediamine (43.2 g, 0.4 mol) is added, and the reaction is heated to 50°C for 15 minutes.
-
Workup : The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the product (95% purity by HPLC).
Key Parameters :
| Factor | Optimal Condition | Deviation Impact |
|---|---|---|
| pH | 6–7 | <6: Incomplete condensation; >7: Side reactions |
| Temperature | 50°C | Higher temps degrade glyoxylate |
| Oxidant Stoichiometry | 0.8 eq NaIO₄ | Excess oxidant lowers yield |
This method achieves yields of 67–72% with >97% purity, avoiding the autoxidation issues associated with isolated glyoxylates.
Post-Functionalization of Quinoxaline Scaffolds
Oxidation of Ethyl 3,4-Dihydro-2-quinoxalinecarboxylate
Introducing the 3-oxo group via oxidation is theorized using agents like Jones reagent () or KMnO₄ :
Challenges :
Analytical Characterization
-
IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).
-
¹H NMR (400 MHz, DMSO-) : δ 1.35 (t, Hz, 3H, CH₂CH₃), 4.32 (q, Hz, 2H, OCH₂), 7.45–7.89 (m, 4H, aromatic).
-
MS (ESI+) : m/z 219.1 [M+H]⁺.
Purity Assessment :
Industrial-Scale Considerations
Process Economics :
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Oxidation | NaIO₄ consumption | Catalytic recycling |
| Neutralization | NaOH usage | pH-stat automation |
| Crystallization | Ethanol volume | Solvent recovery systems |
Safety Profile :
-
o-Phenylenediamine: Toxic (LD₅₀ oral rat = 1070 mg/kg); requires PPE.
-
Sodium periodate: Oxidizer; incompatible with organics.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming ethyl 3-hydroxy-3,4-dihydro-2-quinoxalinecarboxylate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dicarboxylate derivatives.
Reduction: Ethyl 3-hydroxy-3,4-dihydro-2-quinoxalinecarboxylate.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate serves as a building block for synthesizing more complex quinoxaline derivatives. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens.
- Anticancer Potential: The compound has been evaluated for its antiproliferative effects against human leukemia cell lines. For instance, derivatives of quinoxaline have demonstrated cytotoxic activity against HL60 and K562 cells, suggesting potential therapeutic applications in oncology .
Medicinal Chemistry
Ongoing research is focused on the therapeutic potential of this compound:
- Protein-Protein Interactions: It has been identified as a modulator of specific protein-protein interactions (PPIs), which are crucial in cellular processes and disease mechanisms .
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into their functions and potential drug development targets .
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of ethyl derivatives of quinoxaline against leukemia cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Research has highlighted the antimicrobial properties of this compound against bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 6,7-Dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxylate | Contains chloro substituents | Enhanced biological activity due to halogen effects |
| Ethyl 5-methylquinoxaline-2-carboxylate | Methyl group at position 5 | Altered electronic properties affecting reactivity |
| Ethyl 2-aminoquinoxalinecarboxylate | Amino group at position 2 | Increased solubility and potential for hydrogen bonding |
This table illustrates how structural modifications influence the biological activity and reactivity of quinoxaline derivatives.
作用機序
The mechanism of action of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and chemical properties of quinoxaline derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Key Observations:
- Chlorination Effects: The introduction of chlorine at positions 6 or 7 increases molecular weight and lipophilicity, enhancing kinase inhibition potency. Notably, the 7-chloro derivative achieves a higher synthetic yield (54%) than the 6-chloro analogue (32%), likely due to steric and electronic factors during cyclization .
- Substituent Diversity: Adding a 4-methoxyphenyl group at position 4 (as in the Fenquinotrione intermediate) significantly alters the application profile, shifting from kinase inhibition to herbicidal activity .
- Acid vs.
生物活性
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate (CAS No. 36818-07-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- CAS Number : 36818-07-2
- MDL Number : MFCD00459589
Biological Activity Overview
This compound belongs to the quinoxaline family, known for their extensive pharmacological properties. The compound exhibits:
- Antimicrobial Activity :
-
Antitumor Effects :
- Research indicates that this compound can induce apoptosis in cancer cells, particularly breast adenocarcinoma cells (MCF-7 and MDA-MB-231). Studies have demonstrated that it downregulates anti-apoptotic proteins such as BCL2 and HIF1α, leading to increased cancer cell death at submicromolar concentrations .
- Antiparasitic Properties :
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Cell Signaling Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly those mediated by NF-kB and AP-1 transcription factors.
- Induction of Apoptosis : By modulating the expression of critical apoptotic regulators, the compound promotes programmed cell death in malignant cells .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted by Monge et al. (1995) demonstrated that derivatives of quinoxaline compounds exhibited high antiproliferative activity against breast cancer cell lines under hypoxic conditions. The structural modifications significantly influenced their cytotoxicity profiles .
Q & A
Basic: What are the standard synthetic routes for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing 3,4-diaminoquinoxaline derivatives with ethyl glyoxylate or ketoesters in absolute ethanol under acidic or neutral conditions. For example, details a procedure where quinoxaline precursors are reacted with aromatic aldehydes in ethanol under reflux for 2 hours, followed by recrystallization from dimethylformamide (DMF) to yield pure crystals . Optimization of reaction time, temperature, and solvent polarity (e.g., ethanol vs. DMF) can influence yield and purity.
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography ( ): Resolve bond angles, dihedral angles, and intermolecular interactions (e.g., weak C–H···O hydrogen bonds). For example, highlights a crystal structure with a fused bicyclic system and a triazole ring, confirmed via X-ray diffraction .
- NMR spectroscopy : Use - and -NMR to confirm proton environments (e.g., ethyl ester protons at ~1.3 ppm and 4.3 ppm) and carbonyl carbons (~165–170 ppm).
- Mass spectrometry : Confirm molecular weight (218.21 g/mol, per ) and fragmentation patterns .
Basic: How to ensure compound stability during storage?
Methodological Answer:
- Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C.
- Avoid moisture and humidity due to potential ester hydrolysis ( recommend dry, ventilated storage) .
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) periodically to detect degradation products.
Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?
Methodological Answer:
- Reproduce synthesis : Ensure identical reaction conditions (solvent, catalyst, temperature) to the original study. For example, melting point discrepancies (e.g., 178.7°C in vs. other sources) may arise from polymorphic forms or impurities .
- Cross-validate techniques : Combine -NMR, -NMR, and IR to confirm functional groups.
- Consult crystallographic data ( ): Compare experimental X-ray structures with computational models (e.g., DFT-optimized geometries) .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent selection : Use high-boiling solvents (e.g., DMF or toluene) for reflux reactions to improve solubility and reduce side products ( ) .
- Catalysis : Introduce Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization.
- Workup procedures : Employ gradient recrystallization (e.g., ethanol to hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.
Advanced: How to evaluate its potential as a dual EGFR/COX-2 inhibitor?
Methodological Answer:
- Molecular docking ( ): Dock the compound into EGFR (PDB: 1M17) and COX-2 (PDB: 3LN1) active sites using software like AutoDock Vina. Focus on hydrogen bonding with key residues (e.g., EGFR’s Thr790 or COX-2’s Tyr385) .
- In vitro assays :
- EGFR inhibition : Measure IC via kinase activity assays using ATP-competitive ELISA.
- COX-2 selectivity : Use a COX fluorescent inhibitor screening assay to compare inhibition against COX-1/COX-2 isoforms.
Advanced: How does substituent variation on the quinoxaline core affect bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., –NO) or donating (e.g., –OCH) groups at the 6- or 7-positions.
- Pharmacokinetic profiling : Assess solubility (logP = 1.34, ) and metabolic stability using hepatic microsome assays .
- In silico ADMET prediction : Use tools like SwissADME to predict blood-brain barrier permeability or CYP450 interactions.
Advanced: How to address discrepancies in reported LogP or solubility values?
Methodological Answer:
- Experimental validation : Perform shake-flask assays (octanol/water partitioning) for LogP and equilibrium solubility measurements in PBS (pH 7.4).
- Control variables : Ensure consistent temperature (25°C) and ionic strength. reports a LogP of 4.66, but batch-to-batch variability in purity (e.g., 95% in ) may affect results .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ( recommends local exhaust ventilation) .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ( ) .
Advanced: How to design stability studies under varying pH and temperature?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours.
- Analytical monitoring : Use UPLC-PDA to quantify degradation products and identify hydrolysis pathways (e.g., ester cleavage to carboxylic acid).
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
